molecular formula C27H27NO B286612 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol

1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol

Cat. No. B286612
M. Wt: 381.5 g/mol
InChI Key: MWUYMBBXAJPPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol, also known as Compound A, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as alkynes, which are characterized by a triple bond between carbon atoms. The unique structure of Compound A makes it a valuable tool for investigating a variety of biological processes.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A is not fully understood, but it is believed to involve interactions with specific enzymes and receptors. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. It has also been shown to bind to the sigma-1 receptor, potentially modulating its activity.
Biochemical and Physiological Effects
1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can result in improved cognitive function and memory. 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has also been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The unique structure of 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A makes it a valuable tool for investigating a variety of biological processes. Its ability to inhibit the activity of specific enzymes and receptors can provide insight into the mechanisms of action of these molecules. However, like all compounds, 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has limitations. Its potential toxicity and side effects must be carefully considered when designing experiments. Additionally, its synthesis can be complex and time-consuming, making it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research involving 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase could make it a valuable tool in the treatment of these conditions. Additionally, further research into its interactions with the sigma-1 receptor could provide insight into its potential as a pain medication. Finally, the development of new synthesis methods for 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A could make it more readily available for scientific research.

Synthesis Methods

1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-bromobiphenyl, which is then reacted with phenylacetylene to form 1-(biphenyl-4-yl)-1-phenylpent-3-yn-1-ol. This intermediate is then reacted with pyrrolidine to form 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A.

Scientific Research Applications

1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has been used in a variety of scientific research applications, including studies on the mechanisms of action of certain enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 1-(Biphenyl-4-yl)-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol A has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in a variety of biological processes, including pain perception and neuroprotection.

properties

Molecular Formula

C27H27NO

Molecular Weight

381.5 g/mol

IUPAC Name

1-phenyl-1-(4-phenylphenyl)-5-pyrrolidin-1-ylpent-3-yn-1-ol

InChI

InChI=1S/C27H27NO/c29-27(25-13-5-2-6-14-25,19-7-8-20-28-21-9-10-22-28)26-17-15-24(16-18-26)23-11-3-1-4-12-23/h1-6,11-18,29H,9-10,19-22H2

InChI Key

MWUYMBBXAJPPHW-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

Canonical SMILES

C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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